N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide features a phthalazin-1-one core substituted with a 3-methylpiperidine moiety and an acetamide-linked 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-6-5-11-27(13-15)22-18-7-3-4-8-19(18)23(30)28(26-22)14-21(29)25-17-10-9-16(2)20(24)12-17/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTBYTLXBZWSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or iridium, and solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally analogous acetamides from the evidence, emphasizing substituents, molecular weight, and applications:
Key Observations:
Pharmacological vs. Agrochemical Applications: The target compound’s phthalazinone core and piperidine substituent contrast with simpler herbicidal acetamides (e.g., metazachlor, dimethachlor), which lack fused heterocycles. The dichlorophenyl acetamide in demonstrates structural versatility in coordination chemistry, whereas the target compound’s phthalazinone moiety may enhance binding to hydrophobic enzyme pockets.
Synthetic Methodologies: The target compound’s synthesis likely involves coupling 3-chloro-4-methylphenylamine with a pre-functionalized phthalazinone-acetic acid derivative, analogous to the EDC-mediated amidation described for dichlorophenyl acetamides . In contrast, herbicidal acetamides like metazachlor are synthesized via simpler alkylation reactions, reflecting their lower structural complexity .
Crystallographic and Conformational Insights: Acetamide derivatives often exhibit conformational flexibility, as seen in , where three distinct molecular conformers coexist due to rotational freedom around the amide bond. Hydrogen-bonding patterns (e.g., N–H⋯O interactions in ) are critical for crystal packing and solubility, which may influence the target compound’s bioavailability.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The chemical structure of the compound is characterized by the following molecular formula:
- Molecular Formula : C20H23ClN6O2
- Molecular Weight : 414.90 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies. The primary areas of focus include its antimicrobial properties, potential as an anticancer agent, and effects on specific biological pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the design and evaluation of heteroaryl benzothiazole derivatives, which share structural similarities with this compound. These derivatives demonstrated effective inhibition against a range of bacterial strains and fungi, suggesting a promising avenue for further exploration in antimicrobial therapy .
Anticancer Potential
In vitro studies have shown that the compound may inhibit cancer cell proliferation. Specific assays demonstrated that it affects cell cycle progression and induces apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
Several case studies have documented the biological effects of this compound:
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Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method.
- Results : The compound showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.
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Case Study 2: Cancer Cell Line Studies
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Method : MTT assay for cell viability.
- Results : The compound reduced cell viability significantly at concentrations above 10 µM, with observed morphological changes indicative of apoptosis.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
